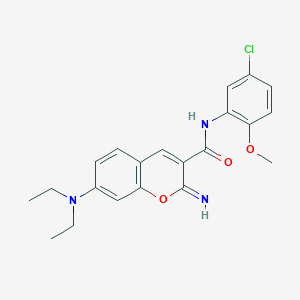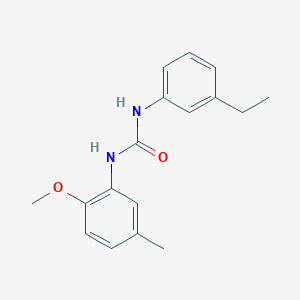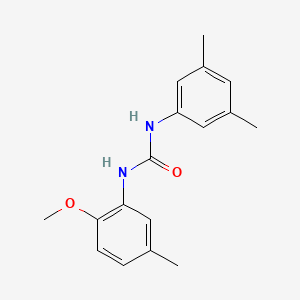
N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as CDM-1, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit tubulin polymerization, which is necessary for cell division. This leads to cell cycle arrest and ultimately apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to have low toxicity in normal cells and tissues. In addition to its anticancer effects, N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and antioxidant effects. N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has also been shown to have a neuroprotective effect in mouse models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide in lab experiments is its low toxicity in normal cells and tissues. However, the low yield of the synthesis method and the limited solubility of N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide in water can be limitations for lab experiments.
Orientations Futures
For N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide research include studying its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, research can focus on improving the synthesis method to increase the yield and solubility of N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. Further studies can also investigate the mechanisms of action and potential side effects of N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide can inhibit tumor growth in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-4-25(5-2)15-8-6-13-10-16(20(23)28-19(13)12-15)21(26)24-17-11-14(22)7-9-18(17)27-3/h6-12,23H,4-5H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDRWKCHVMKLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-allyl-3-[(2,4-dimethylphenoxy)methyl]-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4281697.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4281708.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4281710.png)
![ethyl ({5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4281717.png)
![N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4281727.png)
![2-(4-bromophenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4281742.png)
![methyl 2-(1-{4-[(5-bromo-2-furoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B4281743.png)
![ethyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4281751.png)
![N-(2-chloro-5-nitrophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4281766.png)
![ethyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4281774.png)


![3-[(2,6-dichlorobenzyl)thio]-5-methyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4281794.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4281801.png)